
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- is an organic compound with the molecular formula C17H18 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a benzyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- typically involves the hydrogenation of naphthalene followed by benzylation. One common method is the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium or platinum under high pressure and temperature conditions. The resulting 1,2,3,4-tetrahydronaphthalene is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield Naphthalene, 2-benzyl-1,2,3,4-tetrahydro-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction parameters is crucial to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound, converting it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Benzyl chloride (C7H7Cl) with aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids
Reduction: Formation of more saturated hydrocarbons
Substitution: Formation of various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The benzyl group and the partially hydrogenated naphthalene ring contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-: A partially hydrogenated derivative of naphthalene without the benzyl substitution.
Naphthalene, 1,2,3,4-tetrahydro-5-(1-phenylethyl)-: Another derivative with a different substitution pattern.
Uniqueness
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- is unique due to the presence of the benzyl group at the second position, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
27019-09-6 |
|---|---|
Formule moléculaire |
C17H18 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
2-benzyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H18/c1-2-6-14(7-3-1)12-15-10-11-16-8-4-5-9-17(16)13-15/h1-9,15H,10-13H2 |
Clé InChI |
AKGFRVNFTJTZLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2CC1CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



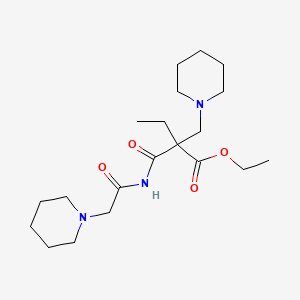
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)

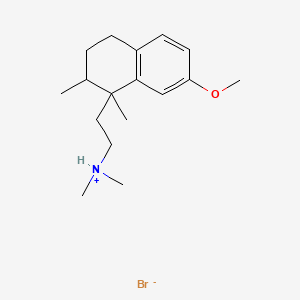

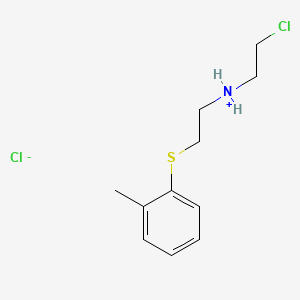
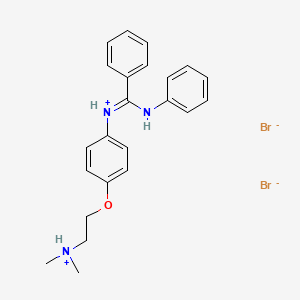
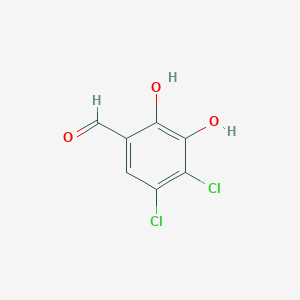
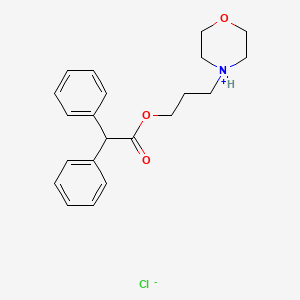
![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)

